Methyl 3-(4-benzylpiperazin-1-yl)-2-cyclopentyl-3-oxopropanoate
Overview
Description
Methyl 3-(4-benzylpiperazin-1-yl)-2-cyclopentyl-3-oxopropanoate is a synthetic organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-benzylpiperazin-1-yl)-2-cyclopentyl-3-oxopropanoate typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative through the reductive amination of benzylpiperazine with an appropriate aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride in methanol.
Cyclopentyl Group Introduction: The cyclopentyl group is introduced through a nucleophilic substitution reaction, where a suitable cyclopentyl halide reacts with the piperazine derivative.
Esterification: The final step involves the esterification of the resulting compound with methyl chloroformate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-benzylpiperazin-1-yl)-2-cyclopentyl-3-oxopropanoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Methyl 3-(4-benzylpiperazin-1-yl)-2-cyclopentyl-3-oxopropanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-(4-benzylpiperazin-1-yl)-2-cyclopentyl-3-oxopropanoate involves its interaction with specific molecular targets in the body:
Comparison with Similar Compounds
Similar Compounds
Benzylpiperazine: Known for its stimulant and euphoriant properties.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Studied for its antimicrobial and antifungal activities.
Uniqueness
Methyl 3-(4-benzylpiperazin-1-yl)-2-cyclopentyl-3-oxopropanoate is unique due to its specific structural features, such as the cyclopentyl group and the ester functionality, which may contribute to its distinct biological activities and pharmacological properties.
Properties
IUPAC Name |
methyl 3-(4-benzylpiperazin-1-yl)-2-cyclopentyl-3-oxopropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-25-20(24)18(17-9-5-6-10-17)19(23)22-13-11-21(12-14-22)15-16-7-3-2-4-8-16/h2-4,7-8,17-18H,5-6,9-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVUOLSYKFPIQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCC1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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